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Executive Summary
SH1573 is a novel, orally bioavailable small molecule inhibitor of mutant isocitrate

dehydrogenase 2 (mIDH2), with high selectivity for the R140Q mutation. Preclinical studies

have demonstrated its potential as a therapeutic agent for hematological malignancies,

particularly acute myeloid leukemia (AML), harboring this specific mutation. This document

provides an in-depth technical overview of SH1573, summarizing key preclinical data, detailing

experimental protocols, and illustrating its mechanism of action through signaling pathway and

workflow diagrams.

Introduction to SH1573
Mutations in the isocitrate dehydrogenase 2 (IDH2) gene are found in a significant subset of

patients with hematological malignancies, including up to 20% of individuals with acute myeloid

leukemia (AML).[1] These mutations confer a neomorphic enzyme activity, leading to the

conversion of α-ketoglutarate (α-KG) to the oncometabolite 2-hydroxyglutarate (2-HG).[2]

Elevated levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, including histone

and DNA demethylases, resulting in epigenetic dysregulation and a block in cellular

differentiation, which are key events in leukemogenesis.[2]

SH1573 is a potent and selective inhibitor of the mIDH2 R140Q protein.[1][3] By targeting this

mutant enzyme, SH1573 effectively reduces the production of 2-HG, thereby restoring normal
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cellular differentiation and exhibiting anti-leukemic effects.[1][3] Preclinical evidence has paved

the way for its clinical investigation, with a Phase 1 trial initiated for patients with refractory or

relapsed AML harboring an IDH2 mutation.[4]

Mechanism of Action: The mIDH2 Signaling Pathway
SH1573 exerts its therapeutic effect by inhibiting the neomorphic activity of the mutant IDH2

enzyme. The following diagram illustrates the signaling pathway affected by mIDH2 and the

point of intervention for SH1573.
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Caption: SH1573 inhibits mutant IDH2, blocking 2-HG production and leukemogenesis.

Preclinical Data
In Vitro Efficacy
SH1573 has demonstrated potent and selective inhibition of the mIDH2 R140Q enzyme and

the growth of mIDH2-mutant cancer cells.
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Parameter Cell Line Value Reference

IC50 (Enzyme

Activity)
mIDH2 R140Q 18.0 ± 2.0 nmol/L [1]

Wild-Type IDH2 > 1000 nmol/L [1]

IC50 (Cell Viability) TF-1 (mIDH2 R140Q) 35.7 ± 4.5 nmol/L [1]

TF-1 (Wild-Type) > 10,000 nmol/L [1]

2-HG Inhibition (IC50) TF-1 (mIDH2 R140Q) 4.8 ± 0.7 nmol/L [1]

In Vivo Efficacy in a Patient-Derived Xenograft (PDX)
Model
The anti-tumor effects of SH1573 were evaluated in a patient-derived xenograft (PDX) model of

AML.

Treatment Group Dose Outcome Reference

Vehicle -
Median survival of 25

days
[3]

AG-221 45 mg/kg
Significantly

prolonged survival
[3]

SH1573 5 mg/kg

Dose-dependent

promotion of AML cell

differentiation

[3]

15 mg/kg

Dose-dependent

promotion of AML cell

differentiation

[3]

45 mg/kg

Significantly

prolonged survival,

with a better effect

than AG-221

[3]
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Note: AG-221 (Enasidenib) is an FDA-approved mIDH2 inhibitor used as a comparator.

Experimental Protocols
In Vitro Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of SH1573 against

mIDH2 R140Q and wild-type IDH2.

Methodology:

Recombinant human mIDH2 R140Q or wild-type IDH2 enzyme was incubated with varying

concentrations of SH1573.

The reaction was initiated by the addition of α-ketoglutarate and NADPH.

The rate of NADPH consumption was monitored by measuring the decrease in fluorescence

at an excitation wavelength of 340 nm and an emission wavelength of 460 nm.

IC50 values were calculated by fitting the dose-response curves to a four-parameter logistic

equation.

Cell Viability Assay
Objective: To assess the effect of SH1573 on the viability of mIDH2-mutant and wild-type AML

cell lines.

Methodology:

TF-1 (mIDH2 R140Q) and TF-1 (wild-type) cells were seeded in 96-well plates.

Cells were treated with a range of SH1573 concentrations for 72 hours.

Cell viability was determined using the CellTiter-Glo® Luminescent Cell Viability Assay,

which measures ATP levels.

IC50 values were determined from the resulting dose-response curves.

2-HG Measurement Assay
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Objective: To quantify the inhibition of 2-HG production by SH1573 in cells.

Methodology:

TF-1 (mIDH2 R140Q) cells were treated with various concentrations of SH1573 for 48 hours.

Intracellular metabolites were extracted using a methanol/water solution.

The concentration of 2-HG was measured using a 2-HG assay kit, which is based on an

enzymatic assay that results in a colorimetric or fluorescent output.

IC50 values for 2-HG inhibition were calculated.

Patient-Derived Xenograft (PDX) Model Workflow
The following diagram outlines the workflow for the in vivo evaluation of SH1573 using an AML

PDX model.
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Caption: Workflow for evaluating SH1573 efficacy in an AML PDX model.

Clinical Development
SH1573 has entered a Phase 1 clinical trial (NCT04806659) to evaluate its safety, tolerability,

pharmacokinetics (PK), pharmacodynamics (PD), and preliminary efficacy in subjects with

advanced relapsed or refractory AML harboring an IDH2 mutation.[4] This open-label, single-

arm, multicenter study will provide crucial data on the clinical potential of SH1573.[4]

Conclusion
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SH1573 is a promising novel inhibitor of mIDH2 R140Q with compelling preclinical data

supporting its development for the treatment of hematological malignancies. Its potent and

selective activity, favorable pharmacokinetic properties, and demonstrated in vivo efficacy in a

clinically relevant PDX model highlight its potential to address an unmet medical need for

patients with mIDH2-mutated AML. The ongoing Phase 1 clinical trial will be instrumental in

determining the safety and efficacy of SH1573 in a clinical setting. This technical guide

provides a comprehensive overview of the current knowledge on SH1573 to aid researchers

and drug development professionals in their understanding and potential future investigations

of this targeted therapy.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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